molecular formula C17H20Cl2N2O2 B15213204 4-Chloro-5-[(4-chlorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one CAS No. 88094-41-1

4-Chloro-5-[(4-chlorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one

Cat. No.: B15213204
CAS No.: 88094-41-1
M. Wt: 355.3 g/mol
InChI Key: YGKDGCSSSZNXAY-UHFFFAOYSA-N
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Description

This compound belongs to the pyridazinone class, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. Its structure features:

  • Chlorine at position 2.
  • (4-Chlorophenyl)methoxy group at position 3.
  • Hexyl chain at position 2.

Pyridazinones are studied for diverse biological activities, including α1-adrenergic receptor antagonism (e.g., hypertension treatment) and pesticidal properties .

Properties

CAS No.

88094-41-1

Molecular Formula

C17H20Cl2N2O2

Molecular Weight

355.3 g/mol

IUPAC Name

4-chloro-5-[(4-chlorophenyl)methoxy]-2-hexylpyridazin-3-one

InChI

InChI=1S/C17H20Cl2N2O2/c1-2-3-4-5-10-21-17(22)16(19)15(11-20-21)23-12-13-6-8-14(18)9-7-13/h6-9,11H,2-5,10,12H2,1H3

InChI Key

YGKDGCSSSZNXAY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-((4-chlorobenzyl)oxy)-2-hexylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Hexyl Group: The hexyl group can be introduced via alkylation reactions using hexyl halides in the presence of a strong base such as sodium hydride or potassium carbonate.

    Etherification: The final step involves the etherification of the pyridazinone core with 4-chlorobenzyl alcohol in the presence of a suitable catalyst such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-((4-chlorobenzyl)oxy)-2-hexylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The chloro substituents can be replaced through nucleophilic substitution reactions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazinones with various functional groups.

Scientific Research Applications

4-Chloro-5-((4-chlorobenzyl)oxy)-2-hexylpyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-5-((4-chlorobenzyl)oxy)-2-hexylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Physicochemical Properties

Key structural variations among pyridazinone derivatives influence solubility, stability, and bioactivity:

Compound Name Substituents (Positions) Molecular Weight Key Properties Reference
Target Compound 4-Cl, 5-(4-Cl-benzyloxy), 2-hexyl ~382.3 g/mol High lipophilicity, α1-antagonist
2-(4-Cl-phenyl)-5-(4-Cl-benzyloxy)-4-I 4-I, 5-(4-Cl-benzyloxy), 2-(4-Cl-phenyl) 473.1 g/mol Iodo substitution; potential radioimaging use
4-Cl-5-(dimethylamino)-2-phenyl 4-Cl, 5-(dimethylamino), 2-phenyl 265.7 g/mol Electron-rich; pesticidal (norflurazon)
2-(5-Bromopentyl)-4-Cl-5-(4-MeO-phenethylamino) 4-Cl, 5-(phenethylamino), 2-bromopentyl ~463.8 g/mol Bromoalkyl chain; crystallographic stability
4-Cl-5-(cyclobutylmethoxy) 4-Cl, 5-(cyclobutylmethoxy), 2-H 214.6 g/mol Compact substituent; reduced steric bulk

Key Observations :

  • Halogen Effects : Iodo (in ) increases molecular weight and may enable radioimaging, while chloro enhances electrophilicity for nucleophilic substitution .
  • Alkyl Chain Length : Hexyl (target) vs. bromopentyl () affects solubility and metabolic stability. Longer chains (e.g., hexyl) improve membrane penetration but may reduce aqueous solubility.
  • Amino vs. Alkoxy Groups: Dimethylamino () increases basicity, favoring pesticidal activity, whereas alkoxy groups (e.g., benzyloxy) enhance π-π stacking in receptor binding .
α1-Adrenergic Receptor Antagonists
  • Target Compound : The hexyl chain and chlorophenylmethoxy group likely contribute to selective α1-blockade, useful in treating benign prostatic hyperplasia (BPH) .
  • 2-(5-Bromopentyl)-4-Cl-5-(phenethylamino) (): Demonstrated potent α1-antagonism in vitro, with crystallographic data showing hydrogen-bonding networks critical for receptor interaction .
Pesticidal Activity
  • Norflurazon (4-Cl-5-(methylamino)-2-(3-trifluoromethylphenyl)): Acts as a herbicide by inhibiting carotenoid biosynthesis. The trifluoromethyl group enhances metabolic resistance .

Biological Activity

4-Chloro-5-[(4-chlorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one, a pyridazinone derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various other chlorinated aromatic compounds known for their diverse therapeutic effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-Chloro-5-[(4-chlorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one is C18H18Cl2N2O3C_{18}H_{18}Cl_2N_2O_3. The compound features a pyridazinone core substituted with a hexyl group and a methoxy group linked to a chlorophenyl moiety. This unique structure is pivotal in determining its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of similar chlorophenyl derivatives. For instance, derivatives like N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) have shown significant anti-HBV activity, which suggests that compounds with similar structures might exhibit comparable effects against viral infections. The mechanism of action is believed to involve the modulation of intracellular levels of APOBEC3G, an enzyme that inhibits viral replication .

Antibacterial Activity

Compounds bearing the chlorophenyl group have been investigated for their antibacterial properties. A study synthesized various derivatives and evaluated their efficacy against bacterial strains such as Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong antibacterial activity, suggesting that 4-Chloro-5-[(4-chlorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one could also possess similar properties .

Enzyme Inhibition

The enzyme inhibition profile of related compounds has been extensively studied. For example, piperidine derivatives have demonstrated strong inhibitory effects against acetylcholinesterase and urease. Given the structural similarities, it is plausible that 4-Chloro-5-[(4-chlorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one may exhibit enzyme inhibition characteristics as well, potentially contributing to its pharmacological profile .

Case Studies

  • Anti-HBV Activity : In vitro studies using HepG2 cells demonstrated that compounds similar to 4-Chloro-5-[(4-chlorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one can effectively inhibit HBV replication. Detailed pharmacokinetic studies in animal models further validated these findings .
  • Antibacterial Screening : A series of synthesized compounds were tested against multiple bacterial strains. The results showed that several derivatives exhibited significant antibacterial activity, with IC50 values indicating potency against resistant strains .

Data Tables

Biological ActivityCompoundEfficacyReference
AntiviralIMB-0523High
AntibacterialVariousModerate to Strong
Enzyme InhibitionPiperidine DerivativesStrong

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